molecular formula C23H20N4O2 B11972788 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-93-4

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine

Katalognummer: B11972788
CAS-Nummer: 114991-93-4
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: HBISNKKIBXEKAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound that belongs to the class of imidazo[4,5-b]phenazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene, followed by cyclization under acidic conditions to form the imidazo[4,5-b]phenazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Wirkmechanismus

The mechanism of action of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine
  • 2-(4-Isopropylphenyl)-1H-imidazo[4,5-b]phenazine

Uniqueness

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

114991-93-4

Molekularformel

C23H20N4O2

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C23H20N4O2/c1-13(2)29-21-9-8-14(10-22(21)28-3)23-26-19-11-17-18(12-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h4-13,24H,1-3H3

InChI-Schlüssel

HBISNKKIBXEKAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.